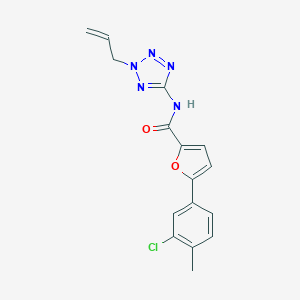
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ACTAZA, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is not fully understood, but it is thought to work by inhibiting the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and fluid balance in the body. By inhibiting ACE, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide may help to reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has a variety of biochemical and physiological effects. These include reducing blood pressure, improving cardiac function, and reducing inflammation. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its effects on the renin-angiotensin system and cardiovascular function make it a promising candidate for further investigation. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide. One area of focus could be investigating its potential use in the treatment of hypertension and other cardiovascular disorders. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide could be studied for its potential use in other areas, such as cancer research or as an antioxidant.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 2-allyl-2H-tetrazol-5-amine with 3-chloro-4-methylphenyl isocyanate to form N-(2-allyl-2H-tetrazol-5-yl)-5-(3-chloro-4-methylphenyl)urea. This compound is then reacted with furfurylamine to produce the final product, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a tool for investigating the role of the renin-angiotensin system in cardiovascular disease. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide |
|---|---|
Fórmula molecular |
C16H14ClN5O2 |
Peso molecular |
343.77 g/mol |
Nombre IUPAC |
5-(3-chloro-4-methylphenyl)-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-3-8-22-20-16(19-21-22)18-15(23)14-7-6-13(24-14)11-5-4-10(2)12(17)9-11/h3-7,9H,1,8H2,2H3,(H,18,20,23) |
Clave InChI |
NFQHXQCHOOKREC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



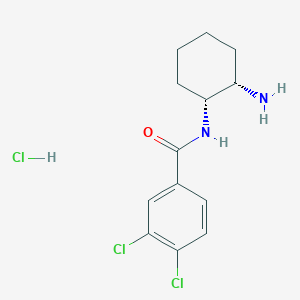
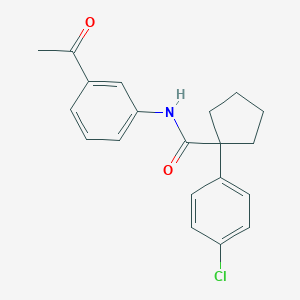
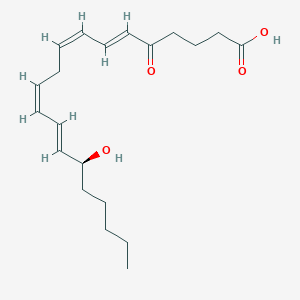
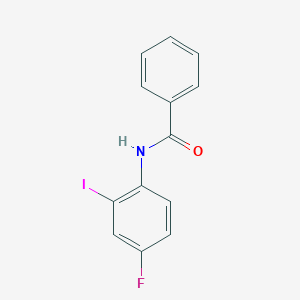
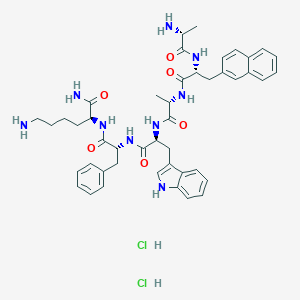
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

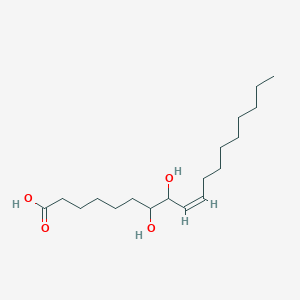
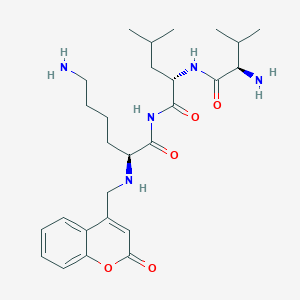
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
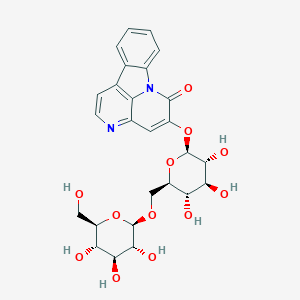
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
